3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
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Overview
Description
3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a fluorobenzyl group, a phenyl group, and a prop-2-en-1-yl group attached to the triazole ring. The unique structural features of this compound make it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.
Attachment of the Phenyl Group: The phenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through an alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the fluorobenzyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halides can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the biological context, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
- 3-[(4-fluorobenzyl)sulfanyl]-5-(2-thienyl)-1H-1,2,4-triazole
Uniqueness
3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is unique due to its combination of a fluorobenzyl group, a phenyl group, and a prop-2-en-1-yl group attached to the triazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5-phenyl-4-prop-2-enyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3S/c1-2-12-22-17(15-6-4-3-5-7-15)20-21-18(22)23-13-14-8-10-16(19)11-9-14/h2-11H,1,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDNJOADCWISOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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